2,6-Dimethylbenzenethiol

描述

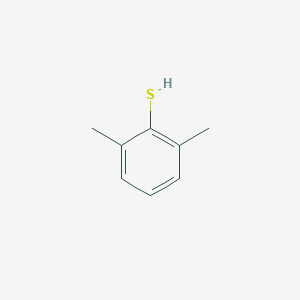

2, 6-Dimethylbenzenethiol, also known as 2, 6-dimethyl thiophenol or 2, 6-xylenethiol, belongs to the class of organic compounds known as thiophenols. Thiophenols are compounds containing a thiophenol ring, which a phenol derivative obtained by replacing the oxygen atom from the hydroxyl group (attached to the benzene) by a sulfur atom. 2, 6-Dimethylbenzenethiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 6-dimethylbenzenethiol is primarily located in the membrane (predicted from logP). 2, 6-Dimethylbenzenethiol has a meaty, metallic, and phenolic taste.

作用机制

Target of Action

2,6-Dimethylthiophenol, also known as 2,6-Dimethylbenzenethiol, is a chemical compound with the molecular formula (CH3)2C6H3SH It’s noted that it may have an impact on the respiratory system .

Mode of Action

It’s known that the compound was used in the synthesis of (2,6-Me2C6H3S)2Pb by reacting with Pb(OAc)2 . This suggests that it can interact with lead(II) acetate to form a new compound.

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability, have been reported . It’s noted that the compound has a high GI absorption and is BBB permeant .

Result of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethylthiophenol. For instance, it’s recommended to store the compound in a well-ventilated place, keep the container tightly closed, and avoid exposure to heat, sparks, open flames, or hot surfaces .

生化分析

Cellular Effects

It is known that thiophenols can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a thiophenol, it is expected to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

2,6-Dimethylbenzenethiol (C8H10S), also known as 2,6-dimethylthiophenol or 2,6-xylenethiol, is a member of the thiophenol family. This compound is characterized by its strong odor and is commonly associated with a meaty, metallic, and phenolic taste profile. Its biological activity has garnered interest due to its potential applications in various fields, including food science and organic synthesis.

- Molecular Formula : C8H10S

- Molecular Weight : 138.23 g/mol

- CAS Number : 118-72-9

- Appearance : Clear colorless to light yellow liquid

- Taste Profile : Meaty, metallic, and phenolic .

Flavoring Agent

This compound is primarily recognized for its role as a flavoring ingredient in food products. It has been identified in boiled beef and contributes to the characteristic flavors of certain meats. Its unique taste threshold values indicate that it can impart significant flavor even at low concentrations .

Toxicological Aspects

Despite its applications in food flavoring, this compound exhibits toxicological properties. It is classified as harmful if inhaled or ingested and can cause skin irritation and serious eye irritation . The compound's safety data highlights the need for careful handling in both laboratory and industrial settings.

Ligand Exchange Studies

Recent research has explored the ligand exchange properties of this compound in gold nanoparticle systems. A study demonstrated that moderate heating facilitates ligand exchange processes involving this compound. The interactions were characterized by notable π···π interactions that enhance the structural integrity of the nanoparticle assemblies . These findings suggest potential applications in nanotechnology and materials science.

Metabolic Studies

In metabolic studies, this compound has been identified as a metabolite with specific biological roles. However, literature on its metabolism remains limited. The Human Metabolome Database classifies it as a compound with expected but unquantified biological activity . This indicates a gap in comprehensive metabolic profiling which warrants further investigation.

Flavor Profile Analysis

A study conducted on various meat products analyzed the presence of this compound among other thiophenols. The results indicated that this compound significantly contributes to the overall flavor profile of cooked meats, particularly beef .

Synthesis Applications

Another area of research involved the synthesis of lead complexes using this compound as a precursor. The compound was successfully reacted with lead acetate to form novel organometallic compounds, showcasing its utility in synthetic organic chemistry .

Comparative Analysis of Thiophenols

| Compound Name | Molecular Formula | Molecular Weight | Taste Profile | Toxicity Level |

|---|---|---|---|---|

| This compound | C8H10S | 138.23 g/mol | Meaty, metallic | Harmful |

| 2-Methylbenzenethiol | C7H8S | 124.20 g/mol | Sweet | Moderate |

| 4-Methylbenzenethiol | C7H8S | 124.20 g/mol | Floral | Moderate |

科学研究应用

Scientific Research Applications

1. Organic Synthesis

2,6-Dimethylbenzenethiol serves as a versatile building block in organic synthesis. It is commonly used in the preparation of various thiol derivatives and can participate in nucleophilic substitution reactions.

2. Coordination Chemistry

The compound can form complexes with metal ions, which is crucial in coordination chemistry. For example, it has been studied for its ability to coordinate with lead(II) ions to form stable complexes, enhancing the understanding of metal-thiol interactions .

3. Biological Studies

Research has shown that thiophenols like this compound can interact with thiol-containing enzymes and proteins. This property is significant for studying enzyme mechanisms and developing inhibitors for therapeutic applications.

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its reactivity allows it to be transformed into various derivatives that find applications in pharmaceuticals and agrochemicals.

2. Material Science

The compound has been explored for its potential use in creating polymeric materials. Studies indicate that incorporating thiophenols into polymer matrices can enhance their mechanical properties and thermal stability .

Case Study 1: Coordination Complexes

A study conducted on the synthesis of lead(II) complexes with this compound demonstrated the formation of stable adducts that could be utilized in catalysis and sensor applications. The research highlighted the importance of thiol coordination in enhancing the solubility of lead compounds in organic solvents .

Case Study 2: Enzyme Interaction

Research investigating the interaction of this compound with thiol-containing enzymes revealed its potential as a biochemical probe. The compound was shown to selectively inhibit certain enzyme activities, providing insights into enzyme mechanisms and potential therapeutic targets .

化学反应分析

Oxidation and Reduction Reactions

The thiol group undergoes reversible redox transformations:

-

Oxidation : Forms the disulfide dimer (bis(2,6-dimethylphenyl)disulfide) under mild oxidizing conditions.

-

Reduction : Disulfides are reduced back to thiols using NaBH₄/NaOH in acetonitrile/water at 80–82°C .

Disulfide Synthesis

| Starting Material | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| 2,6-Dimethylbenzenethiol | Bis(2,6-dimethylphenyl)disulfide | ~90%* | O₂, RT | † |

*Extrapolated from analogous 2,3-dimethylbenzenethiol reduction data .

†HMDB notes disulfides as common derivatives of thiophenols .

Acid-Base Behavior and Thiolate Formation

The thiol group (pKa ~6.5–7.5) undergoes deprotonation in basic media, forming a thiolate anion (ArS⁻), which enhances nucleophilicity. This reactivity is critical in:

-

S-Alkylation : Reaction with alkyl halides (e.g., CH₃I) to form thioethers.

-

Metal Coordination : Thiolate ions bind to metals (e.g., Cu²⁺, Fe³⁺), though specific complexes for this compound are underexplored.

Electrophilic Aromatic Substitution (EAS)

The methyl and thiol groups direct EAS:

-

Thiol (-SH) : Strongly activates the ring, directing electrophiles to ortho/para positions.

-

Methyl (-CH₃) : Further activates the ring but sterically hinders substitution at positions 2 and 6.

Predominant Sites for EAS

| Electrophile | Expected Position | Rationale |

|---|---|---|

| Nitronium (NO₂⁺) | Position 4 | Para to thiol, despite steric crowding |

| Bromine (Br₂) | Position 3 or 5 | Meta to methyl groups if steric effects dominate |

Functional Group Compatibility

The methyl groups impart steric protection to the thiol, moderating its reactivity. For example:

-

Sulfonation : Harsher conditions (e.g., H₂SO₄, SO₃) may be required due to reduced accessibility of the sulfur atom.

-

Halogenation : Selective bromination or chlorination may occur at less hindered positions (3, 4, or 5).

属性

IUPAC Name |

2,6-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLJODDRBGKIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059477 | |

| Record name | Benzenethiol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

122.00 °C. @ 50.00 mm Hg | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-72-9 | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A223G78P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-dimethylbenzenethiol behave as a ligand in transition metal complexes?

A: this compound acts as a monodentate ligand coordinating through its sulfur atom to transition metals like ruthenium and rhenium. The steric bulk of the two methyl groups adjacent to the sulfur atom can influence the geometry and reactivity of the resulting complexes. For example, in the complex [Re(SC6H3Me2-2,6)(3)(PPh(3))] [], the 2,6-dimethylbenzenethiolate ligands adopt a trigonal-bipyramidal geometry around the rhenium center, with a weak agostic interaction between a thiolate methyl group and the metal. This complex demonstrates reactivity with ligands like MeCN and Bu(t)NC. []

Q2: Can this compound participate in C-H bond activation reactions?

A: Yes, research has shown that this compound can undergo sp3 C-H bond cleavage at the ortho-methyl group when reacted with certain ruthenium(II) complexes. This reaction leads to the formation of thiaruthenacycle complexes, with the sulfur and the activated methyl carbon both bound to the ruthenium center. [, ]

Q3: What is the role of this compound in organic synthesis?

A: this compound is a valuable reagent in the synthesis of various organic compounds. One notable application is its use in preparing tris(arylthio)cyclopropenyl cations, which can further react to form complex molecules like 1,1,2,3,3-pentakis(arylthio)-1-propenes and 1,1,2,5,6,6-hexakis(arylthio)-(3E)-1,3,5-hexatrienes. []

Q4: Are there any advantages of using this compound as a leaving group in carbohydrate chemistry?

A: Yes, 2,6-dimethylphenyl (DMP) thioglycosides, where this compound acts as the leaving group, exhibit reduced aglycon transfer compared to other thioglycosides. This characteristic is particularly beneficial in complex glycosylation reactions, such as solid-phase synthesis and carbohydrate library construction, where minimizing side reactions is crucial. []

Q5: What is the impact of the steric bulk of this compound on its coordination chemistry?

A: The two methyl groups in the ortho positions create steric hindrance around the sulfur atom, influencing the coordination behavior of this compound. This steric effect can be observed in the formation of lead(II) complexes. While less bulky thiolates like benzenethiolate readily form polymeric structures with lead(II) due to intermolecular Pb...S interactions, the use of 2,6-dimethylbenzenethiolate restricts these interactions, leading to the formation of monomeric or one-dimensional polymeric structures, particularly in the presence of amine ligands. []

Q6: How does the presence of this compound in a molecule influence its spectroscopic properties?

A: The presence of this compound can be identified using techniques like 1H and 13C NMR spectroscopy. The distinct chemical shifts associated with the aromatic protons and the methyl groups provide valuable information about the molecule's structure and environment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。